Molecular Weight and Lipophilicity: 6-Fluoro Substitution Alters Physicochemical Profile
6-Fluoro-2-azaspiro[3.4]octane (free base) exhibits a molecular weight of 129.18 g/mol, which is 18.0 Da higher than the unsubstituted 2-azaspiro[3.4]octane parent scaffold (MW 111.18 g/mol), a difference attributable solely to the single fluorine atom [1]. The presence of fluorine also predictably increases lipophilicity; while the exact logP of the free base is not publicly available, the general principle of fluorination increasing logP by approximately +0.2 to +0.4 units per fluorine atom on an aliphatic ring is well-established, suggesting a higher logP compared to the non-fluorinated analog . This difference directly impacts membrane permeability and CNS penetration potential, a critical factor for M4 agonist development [2].
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | 129.18 g/mol; logP (estimated) ~0.2–0.4 units higher than non-fluorinated analog |
| Comparator Or Baseline | 2-Azaspiro[3.4]octane: 111.18 g/mol; lower logP |
| Quantified Difference | ΔMW = +18.0 Da; ΔlogP (estimated) = +0.2–0.4 units |
| Conditions | Calculated molecular weight based on chemical formula (C7H12FN vs. C7H13N) [1]; logP estimation based on known fluorination effects . |
Why This Matters
The altered molecular weight and lipophilicity profile directly influence pharmacokinetic properties such as membrane permeability and volume of distribution, making the fluorinated analog a distinct and non-interchangeable chemical entity for CNS drug discovery programs.
- [1] PubChem. (2025). 2-Azaspiro[3.4]octane. CID: 3016426. View Source
- [2] Novartis AG. (2020). WO2020206151A1. 2-azaspiro[3.4]octane derivatives as M4 agonists. View Source
